2,2'-Bis(2-oxazoline)
Overview
Description
2,2’-Bis(2-oxazoline) is a heterocyclic organic compound characterized by the presence of two oxazoline rings. It is a versatile compound widely used in various fields, including polymer chemistry, pharmaceuticals, and materials science. The compound is known for its ability to act as a ligand in coordination chemistry and as a monomer in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(2-oxazoline) typically involves the reaction of acyl chlorides with 2-amino alcohols. Thionyl chloride is commonly used to generate the acid chloride in situ, ensuring anhydrous conditions to prevent ring-opening by chloride if the imine becomes protonated . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® .
Industrial Production Methods: Industrial production of 2,2’-Bis(2-oxazoline) often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(2-oxazoline) undergoes various chemical reactions, including:
Oxidation: Oxazolines can be oxidized to oxazoles using reagents such as manganese dioxide.
Substitution: The compound can participate in substitution reactions, particularly in the presence of Lewis acids like zinc chloride.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Zinc chloride acts as a Lewis acid catalyst in substitution reactions.
Major Products:
Scientific Research Applications
2,2’-Bis(2-oxazoline) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bis(2-oxazoline) involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s oxazoline rings act as chelating agents, binding to metal ions and facilitating reactions such as polymerization and oxidation .
Comparison with Similar Compounds
2-Oxazoline: A simpler analog with one oxazoline ring.
3-Oxazoline and 4-Oxazoline: Isomers of oxazoline with the double bond in different positions.
Isoxazoline: An isomer where the oxygen and nitrogen atoms are adjacent.
Uniqueness: 2,2’-Bis(2-oxazoline) is unique due to its ability to form stable bidentate ligands, making it highly effective in coordination chemistry and polymerization reactions. Its dual oxazoline rings provide enhanced stability and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKKCPPTESQGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300634 | |
Record name | 2,2'-Bis(2-oxazoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36697-72-0 | |
Record name | 36697-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bis(2-oxazoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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